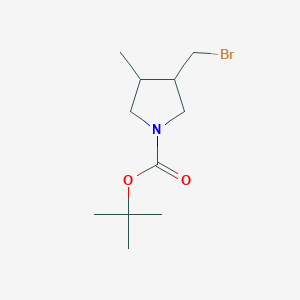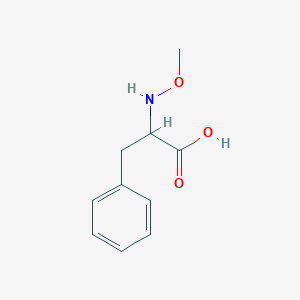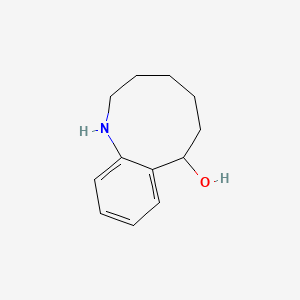
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine est un composé organique avec une structure unique qui comprend un cycle benzénique fusionné à un cycle nonane et un groupe hydroxyle à la septième position
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction aza-Wittig intramoléculaire d'azides dérivés de 1,2-amino-azides et de cétones α,β-insaturées. Cette réaction conduit à la formation de 2,3,6,7-tétrahydro-1,4-diazépines, qui peuvent être ensuite réduites à l'aide d'hydrure de lithium et d'aluminium pour donner le composé hexahydro désiré .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. L'utilisation de systèmes catalytiques et de réacteurs à écoulement continu pourrait améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour former différents dérivés saturés.
Substitution : Le cycle benzénique peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrure de lithium et d'aluminium et le borohydrure de sodium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en milieu acide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les dérivés réduits et les cycles benzéniques substitués, selon les conditions de réaction et les réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : La structure du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la production de polymères et d'autres matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. Le cycle benzénique peut participer à des interactions π-π, affectant l'affinité de liaison du composé à différentes cibles. Ces interactions peuvent moduler les voies impliquées dans les processus cellulaires, faisant du composé un outil précieux dans la recherche biochimique.
Applications De Recherche Scientifique
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzene ring can participate in π-π interactions, affecting the compound’s binding affinity to different targets. These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,6,7-tétrahydro-1,4-diazépines : Ces composés partagent une structure centrale similaire mais diffèrent par le degré de saturation et les groupes fonctionnels.
6-isopropényl-4,8a-diméthyl-1,2,3,5,6,7,8,8a-octahydro-naphtalène-2-ol : Ce composé possède un système cyclique fusionné similaire mais avec des substituants et des groupes fonctionnels différents.
Unicité
Le 7-hydroxy-2,3,4,5,6,7-hexahydro-1H-1-benzazonine est unique en raison de sa fusion cyclique spécifique et de la présence d'un groupe hydroxyle, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol |
InChI |
InChI=1S/C12H17NO/c14-12-8-2-1-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-14H,1-2,5,8-9H2 |
Clé InChI |
YVCRLUAZMPDXMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C2=CC=CC=C2NCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
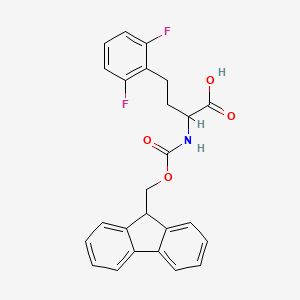

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)

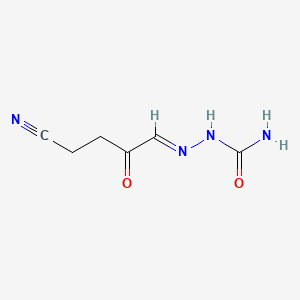
![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)
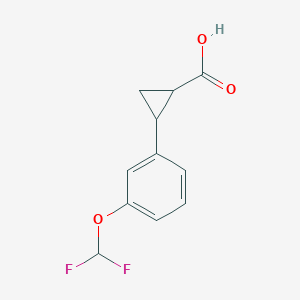
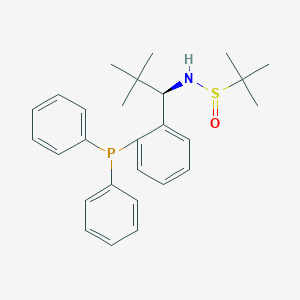
![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)
